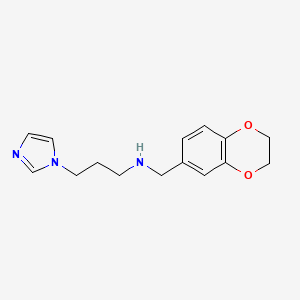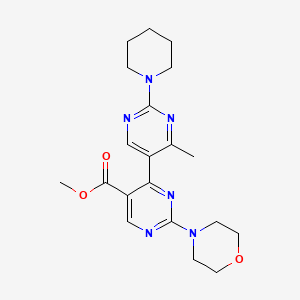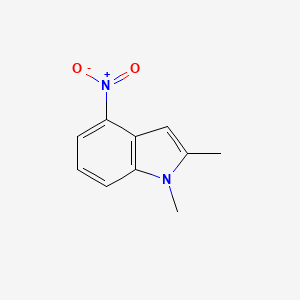
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a complex organic compound that features a benzodioxin ring and an imidazole moiety
准备方法
合成路线和反应条件
N-(2,3-二氢-1,4-苯并二噁英-6-基甲基)-3-(1H-咪唑-1-基)丙烷-1-胺的合成通常涉及多步有机反应。一种常见的方法可能包括:
苯并二噁英部分的形成: 这可以通过在碱性条件下使邻苯二酚衍生物与合适的二卤代物环化来实现。
咪唑基团的连接: 这一步可能涉及用合适的卤代前体烷基化咪唑。
最终偶联: 最后一步将通过亲核取代反应将苯并二噁英和咪唑中间体偶联。
工业生产方法
工业生产方法可能涉及对上述合成路线进行优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
N-(2,3-二氢-1,4-苯并二噁英-6-基甲基)-3-(1H-咪唑-1-基)丙烷-1-胺可以发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物或醌。
还原: 还原反应可以导致形成还原衍生物。
取代: 亲核取代和亲电取代反应都可能发生,尤其是在咪唑和苯并二噁英部分。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 取代反应的条件各不相同,但通常涉及使用强碱或强酸来促进反应。
主要产物
由这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能生成醌,而还原可能生成醇或胺。
科学研究应用
化学: 作为更复杂分子的构建单元。
生物学: 研究它与生物大分子的相互作用。
医药: 由于其与生物活性化合物的结构相似性,它具有潜在的治疗应用。
工业: 用于合成特种化学品或材料。
作用机制
N-(2,3-二氢-1,4-苯并二噁英-6-基甲基)-3-(1H-咪唑-1-基)丙烷-1-胺的作用机制将取决于其特定的生物靶点。通常,含有咪唑环的化合物可以作为酶抑制剂或受体激动剂/拮抗剂。苯并二噁英部分可能与各种蛋白质或核酸相互作用,从而影响其功能。
相似化合物的比较
类似化合物
N-(2,3-二氢-1,4-苯并二噁英-6-基甲基)-3-(1H-咪唑-1-基)丙烷-1-胺: 可以与其他具有类似结构的化合物进行比较,例如:
独特性
N-(2,3-二氢-1,4-苯并二噁英-6-基甲基)-3-(1H-咪唑-1-基)丙烷-1-胺的独特性在于其组合的结构特征,与其他化合物相比,这些特征可能赋予其独特的生物活性 and chemical reactivity.
属性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N3O2/c1(6-18-7-5-17-12-18)4-16-11-13-2-3-14-15(10-13)20-9-8-19-14/h2-3,5,7,10,12,16H,1,4,6,8-9,11H2 |
InChI 键 |
MJUFSZPPLGLJQG-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCCN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)
![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)

![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)

![2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047467.png)

![N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)
